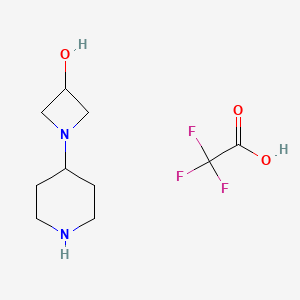
1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate is a chemical compound with the molecular formula C8H16N2O.2C2HF3O2. It is known for its unique structure, which includes a piperidine ring and an azetidine ring, both of which are functionalized with hydroxyl and trifluoroacetate groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate typically involves the reaction of piperidine derivatives with azetidine intermediates. One common method includes the following steps:
Formation of the Piperidine Derivative: Starting with a piperidine precursor, the compound is functionalized to introduce the necessary substituents.
Azetidine Ring Formation: The piperidine derivative is then reacted with an azetidine intermediate under controlled conditions to form the azetidine ring.
Hydroxylation and Trifluoroacetylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoroacetate group or to modify the piperidine or azetidine rings.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce de-trifluoroacetylated derivatives.
Applications De Recherche Scientifique
1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Piperidin-4-yl-azetidin-3-ol trifluoroacetate can be compared with other similar compounds, such as:
1-Piperidin-4-yl-azetidin-3-ol: Lacks the trifluoroacetate group, resulting in different chemical properties and reactivity.
1-Azetidin-3-yl-piperidin-4-ol di-trifluoroacetate: Similar structure but with additional trifluoroacetate groups, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17F3N2O3 |
|---|---|
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
1-piperidin-4-ylazetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c11-8-5-10(6-8)7-1-3-9-4-2-7;3-2(4,5)1(6)7/h7-9,11H,1-6H2;(H,6,7) |
Clé InChI |
AJEJZFXOABHJLO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2CC(C2)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
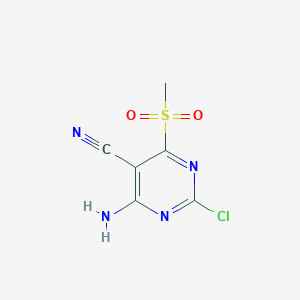
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)
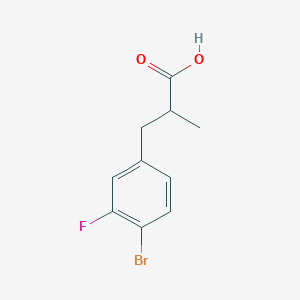
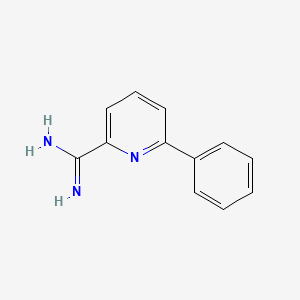
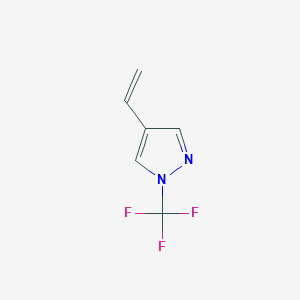
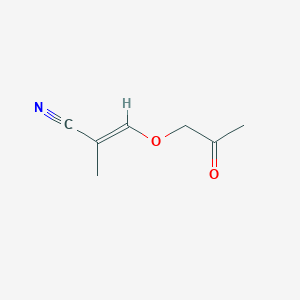

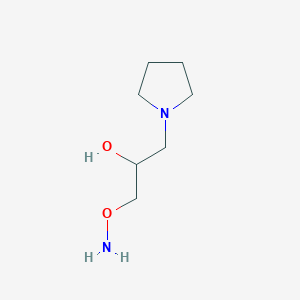
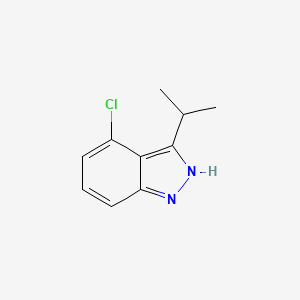



![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
